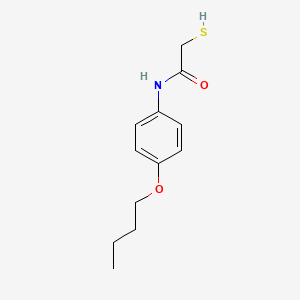
N-(4-Butoxyphenyl)-2-sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Butoxyphenyl)-2-sulfanylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butoxy group attached to a phenyl ring and a sulfanylacetamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Butoxyphenyl)-2-sulfanylacetamide typically involves nucleophilic substitution reactions. One common method is the reaction of N-(4-hydroxyphenyl)acetamide (paracetamol) with 1-bromobutane in the presence of a strong base such as sodium hydroxide. This reaction proceeds via an SN2 mechanism, where the hydroxyl group of the paracetamol is deprotonated by sodium hydroxide, forming a nucleophile that attacks the 1-bromobutane, resulting in the formation of N-(4-butoxyphenyl)acetamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation, recrystallization, and filtration are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Butoxyphenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned, the compound is synthesized via SN2 nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide and 1-bromobutane are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
From Oxidation: Sulfoxides and sulfones.
From Substitution: Halogenated or nitro-substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-Butoxyphenyl)-2-sulfanylacetamide has several applications in scientific research:
Chemistry: It is used as a model compound to study nucleophilic substitution and other organic reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of other complex organic molecules and materials
Wirkmechanismus
The mechanism of action of N-(4-Butoxyphenyl)-2-sulfanylacetamide involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)acetamide (Paracetamol): A precursor in the synthesis of N-(4-Butoxyphenyl)-2-sulfanylacetamide.
N-(4-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a butoxy group.
N-(4-Ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
This compound is unique due to the presence of both the butoxy and sulfanylacetamide groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for forming covalent bonds with biological molecules, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
N-(4-butoxyphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C12H17NO2S/c1-2-3-8-15-11-6-4-10(5-7-11)13-12(14)9-16/h4-7,16H,2-3,8-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
RWONAIVTHXLGQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Decyloxy)phenyl]-3-[4-(pentyloxy)phenyl]urea](/img/structure/B11542672.png)
![2-(naphthalen-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542677.png)
![N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542692.png)
![4-[(E)-(2-{[6-(hydroxymethyl)pyridin-3-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542698.png)
![methyl 4-({[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11542717.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11542719.png)
![4-bromo-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11542723.png)
![3,4-dibromo-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-methoxyphenol](/img/structure/B11542731.png)

![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)](/img/structure/B11542744.png)
![N'-[(1E)-6-methoxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11542747.png)
![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11542757.png)
